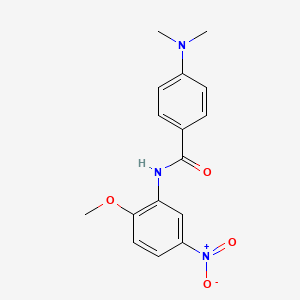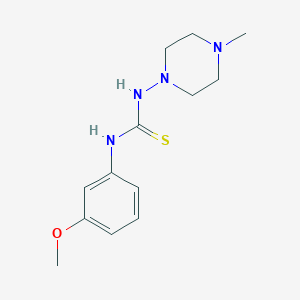
2-(4-chloro-2-methylphenoxy)-N-(3-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-2-methylphenoxy)-N-(3-fluorophenyl)acetamide, commonly known as CF3, is a chemical compound that has gained significant attention in scientific research in recent years. It is a potent and selective inhibitor of a particular protein, which makes it a valuable tool for studying the role of this protein in various biological processes.
Wirkmechanismus
CF3 exerts its inhibitory effect on the target protein by binding to a specific site on the protein surface, thereby preventing its interaction with other proteins and substrates. This leads to a decrease in the activity of the protein and a subsequent decrease in cell proliferation and survival.
Biochemical and Physiological Effects:
CF3 has been shown to have a potent inhibitory effect on the target protein, leading to a decrease in cell proliferation and an increase in cell death. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CF3 is its high potency and selectivity for the target protein, which makes it a valuable tool for studying the role of this protein in various biological processes. However, its high potency can also be a limitation, as it may lead to off-target effects and toxicity. Additionally, the synthesis of CF3 is complex and requires specialized equipment and expertise, which can make it challenging to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on CF3, including the development of more potent and selective inhibitors of the target protein, the identification of new therapeutic targets for cancer treatment, and the investigation of the potential use of CF3 in combination with other cancer therapies. Additionally, further studies are needed to determine the safety and efficacy of CF3 in preclinical and clinical trials, and to identify any potential side effects or toxicity.
Synthesemethoden
The synthesis of CF3 involves several steps, including the reaction of 2-chloro-4-methylphenol with 3-fluoroaniline to form 2-(4-chloro-2-methylphenoxy)aniline. This intermediate is then reacted with acetic anhydride to yield 2-(4-chloro-2-methylphenoxy)acetanilide, which is further reacted with trifluoromethanesulfonic acid to form CF3.
Wissenschaftliche Forschungsanwendungen
CF3 has been extensively used in scientific research to study the role of its target protein in various biological processes. This protein is involved in the regulation of cell growth and differentiation, and its dysregulation has been implicated in the development of various diseases, including cancer. CF3 has been shown to inhibit the activity of this protein, leading to a decrease in cell proliferation and an increase in cell death. This makes it a valuable tool for studying the mechanisms underlying cancer development and identifying potential therapeutic targets.
Eigenschaften
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c1-10-7-11(16)5-6-14(10)20-9-15(19)18-13-4-2-3-12(17)8-13/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHYYHQVHMQMBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5527123 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isopropyl-2-[(3-methoxybenzoyl)amino]benzamide](/img/structure/B5730378.png)




![2-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5730410.png)

![3-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5730423.png)




![N-[2-(hydroxymethyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5730468.png)
![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B5730472.png)